3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine 3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819690
InChI: InChI=1S/C9H17N5/c1-7-5-11-9-12-8(3-2-4-10)13-14(9)6-7/h7H,2-6,10H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H17N5
Molecular Weight: 195.27 g/mol

3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

CAS No.:

Cat. No.: VC17819690

Molecular Formula: C9H17N5

Molecular Weight: 195.27 g/mol

* For research use only. Not for human or veterinary use.

3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine -

Specification

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
IUPAC Name 3-(6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine
Standard InChI InChI=1S/C9H17N5/c1-7-5-11-9-12-8(3-2-4-10)13-14(9)6-7/h7H,2-6,10H2,1H3,(H,11,12,13)
Standard InChI Key ZRTLCZPCNCVCQH-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=NC(=NN2C1)CCCN

Introduction

3-{6-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a complex heterocyclic compound belonging to the triazolopyrimidine family. It features a triazole ring fused to a pyrimidine ring, with a propan-1-amine substituent at the 2-position and a methyl group at the 6-position. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of 3-{6-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 6-methyl-1H-1,2,4-triazole-3-carboxylic acid with 1,3-diaminopropane in the presence of phosphorus oxychloride as a dehydrating agent. The reaction is usually conducted under reflux conditions to facilitate the formation of the desired triazolopyrimidine structure.

Biological Activities and Potential Applications

Compounds in the triazolopyrimidine class often exhibit significant biological activities, including antimicrobial and anticancer properties. While specific biological activities of 3-{6-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine require further exploration, its structural uniqueness suggests potential therapeutic applications.

Interaction Studies

Interaction studies involving this compound are crucial for understanding how it interacts with biological targets. These studies typically focus on evaluating its safety and efficacy profiles necessary for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-{6-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
6-methyl-4H,5H,6H, triazolo[1,5-a]pyrimidineTriazolo-PyrimidineAntimicrobial activity
2-Amino-6-methyl- triazolo[1,5-a]pyrimidinTriazolo-PyrimidineAntimicrobial properties
7-Methyl- triazolo[3,4-a]phthalazineTriazolo-PhthalazineAnticancer activity

These compounds highlight the unique structural features that may confer distinct biological activities and therapeutic potentials.

Future Research Directions

Further research is needed to clarify the relative effectiveness and specific applications of 3-{6-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine in medicine. In vitro and in vivo studies will be essential for fully understanding its biological activities and therapeutic potential.

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